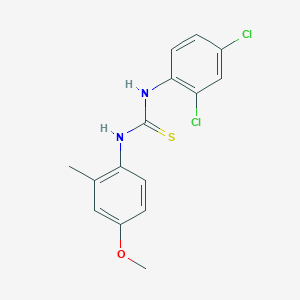
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as ETH, is a chemical compound that has gained significant attention due to its potential therapeutic properties. ETH belongs to the class of thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
作用機序
The mechanism of action of N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In viral infections, it has been shown to inhibit viral replication and reduce the production of inflammatory cytokines. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments, including its low toxicity, easy synthesis, and broad-spectrum activity against various diseases. However, it also has some limitations, such as its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for research on N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound. Additionally, further studies are needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
合成法
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting 4-phenyl-3,6-dihydropyridine-1(2H)-carboxaldehyde with N-ethylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
N-ethyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively for its therapeutic potential in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In viral infections, this compound has been found to exhibit antiviral activity against hepatitis C virus, dengue virus, and Zika virus. It has been shown to inhibit viral replication by targeting viral RNA synthesis.
In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-ethyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQEJJUZAZVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(=CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)


![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)